molecular formula C8H7IO2 B1585233 5-Iodo-2-methoxybenzaldehyde CAS No. 42298-41-9

5-Iodo-2-methoxybenzaldehyde

Cat. No.: B1585233
CAS No.: 42298-41-9
M. Wt: 262.04 g/mol
InChI Key: PIRKMHAREMCDPZ-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxybenzaldehyde (CAS: 42298-41-9) is a halogenated benzaldehyde derivative with the molecular formula C₈H₇IO₂ and a molecular weight of 262.05 g/mol. Its structure features an aldehyde group at position 1, a methoxy (-OCH₃) group at position 2, and an iodine atom at position 5 on the benzene ring (Figure 1). This compound is commercially available in purities ranging from 95% to 97% and is supplied by manufacturers such as Thermo Scientific, BenchChem, and CymitQuimica in quantities from milligrams to grams .

Key physical properties include a melting point range of 140–146°C and sensitivity to air and light, necessitating storage in cool, dark conditions . Preliminary studies highlight its role in organic synthesis and biomedical applications, particularly in anticancer research, where it demonstrated a 35 µM IC₅₀ value against breast cancer cell lines .

Properties

IUPAC Name

5-iodo-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRKMHAREMCDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294273
Record name 5-iodo-2-methoxybenzaldehyde
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42298-41-9
Record name 42298-41-9
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Record name 5-iodo-2-methoxybenzaldehyde
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Record name 5-Iodo-2-methoxybenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxybenzaldehyde typically involves the iodination of 2-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Iodo-2-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines are used under basic or neutral conditions.

Major Products:

    Oxidation: Formation of 5-iodo-2-methoxybenzoic acid.

    Reduction: Formation of 5-iodo-2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Iodo-2-methoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of halogenated benzaldehydes on biological systems. It can be used as a probe to investigate enzyme activities and metabolic pathways.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and resins.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxybenzaldehyde involves its interaction with various molecular targets. The iodine atom and methoxy group on the benzene ring can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations in vivo, resulting in the formation of active metabolites that contribute to its overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 5-iodo-2-methoxybenzaldehyde are influenced by the positions and types of substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Key Differences vs. This compound
2-Fluoro-5-iodo-3-methoxybenzaldehyde F (position 2), I (position 5), OCH₃ (position 3) Fluorine increases electronegativity, altering reactivity; methoxy at position 3 reduces steric hindrance .
Ethyl 2-iodo-5-methoxybenzoate Ethyl ester (position 1), I (position 2), OCH₃ (position 5) Ester group replaces aldehyde, reducing electrophilicity but enhancing stability in acidic conditions .
5-Chloro-2-hydroxybenzaldehyde Cl (position 5), -OH (position 2) Lack of methoxy group decreases solubility; chlorine’s smaller size limits steric effects .
2-Iodo-6-methoxybenzaldehyde I (position 2), OCH₃ (position 6) Iodine at position 2 alters electronic distribution, reducing resonance stabilization of the aldehyde group .

Key Insight : The simultaneous presence of iodine (electron-withdrawing) and methoxy (electron-donating) groups in this compound creates a unique electronic environment, enhancing its reactivity in substitution reactions compared to analogues with single substituents .

Reactivity and Chemical Properties

  • Iodine’s Role : The iodine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, making the compound a versatile intermediate in synthesizing iodinated heterocycles. This contrasts with 5-fluoro-2-methoxybenzaldehyde, where fluorine’s high electronegativity limits similar reactivity .
  • Methoxy Group Influence: The methoxy group at position 2 improves solubility in solvents like methanol and DMSO, whereas non-methoxy analogues (e.g., 5-iodobenzaldehyde) exhibit lower polarity and reduced solubility .
  • Stability : Compared to 5-acetyl-2-methoxybenzaldehyde, the iodine substituent in this compound increases sensitivity to light, necessitating stricter storage protocols .

Biological Activity

5-Iodo-2-methoxybenzaldehyde (5-IMB) is an organic compound characterized by its unique structure, which includes a methoxy group and an iodine substituent on a benzaldehyde framework. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections delve into the biological activity of 5-IMB, supported by research findings and case studies.

This compound has a molecular formula of C9H9IO2 and a molecular weight of approximately 248.04 g/mol. Its structure allows it to participate in various chemical reactions, making it a valuable scaffold for developing new therapeutic agents.

Case Study 1: Synthesis and Activity of Derivatives

In one study, hydrazide-hydrazone derivatives synthesized from 5-IMB displayed notable anti-inflammatory properties. The derivatives were evaluated for their ability to inhibit inflammation in a rat model, revealing that certain structural modifications significantly improved their activity .

Case Study 2: Catalytic Applications

Another area of research highlighted the use of 5-IMB in catalysis. A derivative was found to be an efficient catalyst for the oxidation of alcohols, showcasing its potential in organic synthesis while also hinting at its reactivity and biological implications .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
2-Methoxybenzaldehyde Methoxy group, no halogenLacks halogen; less reactive than iodinated analog
4-Iodo-2-methoxybenzaldehyde Iodine at para positionDifferent reactivity due to position of iodine
5-Bromo-2-methoxybenzaldehyde Bromine instead of iodineBromine is less electronegative than iodine
3-Iodo-4-methoxybenzaldehyde Iodine at a different positionDifferent steric hindrance and reactivity

Safety and Toxicity

While the biological activities of 5-IMB are promising, it is essential to consider safety aspects. The presence of iodine suggests potential health hazards such as skin and respiratory irritation upon exposure. Detailed toxicity data is scarce and necessitates further investigation to establish safety profiles for both laboratory and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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